molecular formula C16H17N5O2 B11476936 4-[(6-Ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid

4-[(6-Ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid

Cat. No.: B11476936
M. Wt: 311.34 g/mol
InChI Key: LILQTFTWTOLHNJ-UHFFFAOYSA-N
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Description

4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both triazole and pyrimidine rings in its structure contributes to its diverse chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions is particularly advantageous for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction . This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

4-[(6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid

InChI

InChI=1S/C16H17N5O2/c1-4-13-9(2)17-16-18-10(3)20-21(16)14(13)19-12-7-5-11(6-8-12)15(22)23/h5-8,19H,4H2,1-3H3,(H,22,23)

InChI Key

LILQTFTWTOLHNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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